Phosphatidylinositols,soya

説明

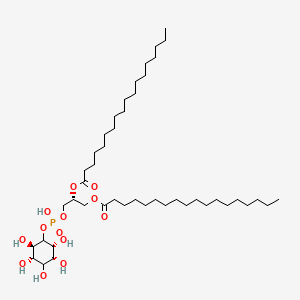

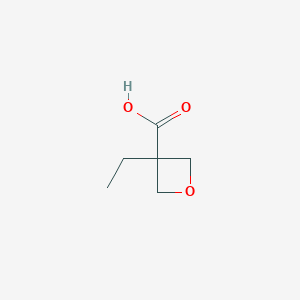

Phosphatidylinositols are glycerophospholipids that contain a glycerol backbone, two non-polar fatty acid tails, and a polar inositol head group . They represent approximately 10% of total cellular phospholipids .

Synthesis Analysis

Phosphatidylinositols are synthesized from cytidine diphosphate diacylglycerol (CPD-DAG) and myoinositol by phosphoinositol synthase . The rate of phosphatidylinositol synthesis is determined by the relative concentrations of the precursors and product .Molecular Structure Analysis

Phosphatidylinositols consist of a phosphatidic acid backbone linked via the phosphate group to inositol (hexahydroxycyclohexane) . The inositol head group, a six-carbon hexahydroxy-ring, can be reversibly phosphorylated on the 3, 4, and 5 positions .Chemical Reactions Analysis

Phosphatidylinositols can be phosphorylated on their inositol rings to produce phosphoinositides . The activity of a phosphoinositide phospholipase C results in the hydrolysis of phosphoinositides leading to generation the products, soluble inositol 1,4,5 triphosphate (IP3) and diacyl glycerol (DAG) that act as second messengers .Physical And Chemical Properties Analysis

Phosphatidylinositol is an acidic (anionic) phospholipid . It is abundant in brain tissue where it can amount to 10% of the phospholipids, but it is present in all tissues, cell types, and membranes at relatively low levels in comparison to many other phospholipids .科学的研究の応用

Cellular Signal Transduction

Phosphatidylinositols play a crucial role in the myo-inositol mediated cellular signal transduction pathway. They are involved in various cellular processes such as cell growth, survival, differentiation, and motility .

Synthesis of Analogues

Researchers have been focusing on the synthesis of phosphatidylinositol analogues due to their potential in studying and manipulating cellular signaling pathways .

Study of Lipid Signaling Agents

Phosphatidylinositols are part of the phosphatidylinositol cycle (PI-cycle), which is central to cell signaling. This cycle is not only crucial for the synthesis of phosphatidylinositols but also for generating important lipid signaling agents like diacylglycerol and phosphatidic acid .

Understanding Enzymatic Functions

The biochemistry of phosphoinositides and related enzymes is of great interest due to their involvement in various biological functions. Studying these can provide insights into enzymatic mechanisms and functions .

Drug Development

Due to their role in signal transduction pathways, phosphatidylinositols are targets for drug development, particularly in diseases where these pathways are dysregulated .

Biomarker Research

Phosphatidylinositols have potential as biomarkers for certain diseases due to their involvement in specific cellular processes that may be indicative of disease states .

作用機序

Target of Action

Phosphatidylinositols, soya, also known as L-ALPHA-PHOSPHATIDYLINOSITOL, primarily targets key sub-cellular processes such as membrane transport, cytoskeletal function, and plasma membrane signaling in eukaryotic cells . It plays a significant role in modulating microglial actin remodeling and phagocytosis, particularly in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

Phosphatidylinositols, soya interacts with its targets by acting as a secondary messenger lipid. The phosphorylated derivatives of phosphatidylinositols, known as phosphoinositides, play important roles in lipid signaling, cell signaling, and membrane trafficking . The inositol ring can be phosphorylated by a variety of kinases on the three, four, and five hydroxyl groups in seven different combinations . This interaction results in changes such as phagocytic cup formation, cell polarization, and the process of phagosomes formation .

Biochemical Pathways

Phosphatidylinositols, soya affects the phosphatidylinositol cycle (PI-cycle), a major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . This cycle involves different steps that occur in two different membranes, the plasma membrane and the endoplasmic reticulum . The lipid intermediates of the PI-cycle, including diacylglycerol and phosphatidic acid, are also important lipid signaling agents .

Pharmacokinetics

The PI-cycle requires a large amount of metabolic energy and involves lipid transfer between two membranes . The lipid intermediates of the PI-cycle are normally highly enriched with 1-stearoyl-2-arachidonoyl molecular species in mammals . There is a significant fraction (>15%) of lipids in the pi-cycle of normal cells that have other acyl chains .

Result of Action

The molecular and cellular effects of Phosphatidylinositols, soya’s action are significant. It influences actin remodeling and phagocytosis, particularly in the context of neurodegenerative diseases . Dysregulated PI3K pathway signaling, which Phosphatidylinositols, soya is a part of, occurs in one-third of human tumors .

Action Environment

The action, efficacy, and stability of Phosphatidylinositols, soya can be influenced by environmental factors. For instance, the cyclical nature of the PI-cycle, its dependence on acyl chain composition, and its requirement for lipid transfer between two membranes, explain many of the biological properties of this cycle . Furthermore, the ratio and types of fatty acid intake can influence the intracellular secondary lipid messengers along with the cellular content of phosphatidylcholine and phosphatidylethanolamine .

将来の方向性

特性

IUPAC Name |

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQXPXKJFOAGE-KAEDGTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97281-52-2 | |

| Record name | Phosphatidylinositols, soya | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) in cardiac muscle contraction?

A: PIP2 plays a crucial role in modulating the activity of the Na+/Ca2+ exchanger, a protein essential for regulating calcium levels and thereby controlling cardiac muscle contraction. Research shows that PIP2 increases the exchanger's apparent affinity for cytosolic Ca2+ by tenfold. [] This interaction is part of a fast phosphorylation chain where a calcium-independent formation of phosphatidylinositol 4-monophosphate (PIP) is followed by a calcium-dependent synthesis of PIP2, ultimately stimulating the Na+/Ca2+ exchanger. []

Q2: How does L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) influence the protein ezrin?

A: PIP2 plays a critical role in recruiting ezrin, a membrane-cytoskeleton linker protein, to cell membranes. Studies employing quartz crystal microbalance and scanning force microscopy revealed that increasing PIP2 concentration within a lipid membrane directly correlates with increased ezrin binding. [] This suggests a crucial role for PIP2 in localizing ezrin to specific membrane regions.

Q3: Can L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) directly trigger calcium release in skeletal muscle?

A: Yes, PIP2 can directly activate the ryanodine-sensitive Ca2+ release channel in skeletal muscle terminal cisternae. [] This activation leads to Ca2+ release from the sarcoplasmic reticulum, ultimately contributing to muscle contraction. This effect was observed at physiologically relevant concentrations (1 μM) in both lipid bilayer and muscle vesicle experiments. []

Q4: How do the epsilon and zeta isoforms of diacylglycerol kinase differ in their interaction with L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) and other signaling molecules?

A: The epsilon and zeta isoforms of diacylglycerol kinase (DGK) exhibit contrasting responses to PIP2 and other signaling molecules, suggesting distinct roles in signal transduction. While PIP2 inhibits the epsilon isoform, it enhances the activity of the zeta isoform. [, ] Furthermore, the epsilon isoform shows selectivity towards arachidonic acid-containing diacylglycerols, a product of PIP2 hydrolysis, and is stimulated by Ca2+ release. [, ] In contrast, the zeta isoform displays lower activity towards these specific diacylglycerols and remains largely unaffected by Ca2+ levels. [, ]

Q5: What is the role of L-α-Phosphatidylinositol in regulating vascular smooth muscle contraction?

A: L-α-Phosphatidylinositol plays a role in regulating vascular smooth muscle contraction by influencing the activity of a Ca2+-dependent protease. This protease, crucial for muscle contraction, undergoes autolysis in the presence of Ca2+, leading to a form with higher Ca2+ sensitivity. [] L-α-Phosphatidylinositol, along with its derivative dioleoylglycerol, stimulates this autolysis by lowering the Ca2+ concentration required for the process. [] This suggests a potential regulatory mechanism involving L-α-Phosphatidylinositol in controlling vascular tone.

Q6: Can L-α-Phosphatidylinositol be used to differentiate between pathogenic and non-pathogenic Listeria species?

A: Yes, the presence of phosphatidylinositol-specific phospholipase C (PI-PLC) activity, which utilizes L-α-Phosphatidylinositol as a substrate, serves as a distinguishing feature between pathogenic and non-pathogenic Listeria species. [] A simple assay involving overlaying bacterial colonies with L-α-Phosphatidylinositol revealed that only pathogenic species like Listeria monocytogenes exhibit PI-PLC activity, producing a visible halo around the colonies. [] This distinction aids in the rapid identification of pathogenic Listeria in clinical or food samples.

Q7: How does L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) contribute to clathrin-mediated endocytosis?

A: Research suggests that while PIP2 is not directly involved in the aggregation of clathrin-coated vesicles mediated by the clathrin assembly protein AP-2, it is a crucial component of the liposomes used to reconstitute this aggregation in vitro. [] This implies that PIP2, as part of the membrane environment, is essential for the proper function of AP-2 in endosome formation during clathrin-mediated endocytosis.

Q8: Can the actin-binding protein hisactophilin interact with membranes containing L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2)?

A: Yes, hisactophilin, particularly the naturally occurring form with a myristic acid chain (DIC-HIS), exhibits electrostatic interactions with PIP2-containing membranes. [] This binding, stronger than that observed with recombinant hisactophilin lacking the fatty acid chain (EC-HIS), highlights the importance of the myristic acid moiety for effective membrane association. [] DIC-HIS retains its ability to bind actin while associated with the membrane, indicating its potential role in linking the actin cytoskeleton to PIP2-rich membrane domains. []

Q9: How does cyclic strain affect L-α-Phosphatidylinositol metabolism in endothelial cells?

A: Cyclic strain applied to cultured endothelial cells triggers a biphasic increase in diacylglycerol (DAG). [] The initial transient peak is linked to the hydrolysis of L-α-Phosphatidylinositol by phospholipase C, while the sustained DAG elevation involves the hydrolysis of phosphatidylcholine, potentially mediated by phospholipase D. [] This suggests a complex interplay between mechanical stimulation, L-α-Phosphatidylinositol metabolism, and DAG signaling in endothelial cells, potentially relevant to mechanotransduction processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)